Para vs. Meta Regiochemistry: Linear Biaryl Geometry
The target compound bears the boronic acid group at the para (4-) position relative to the morpholinoethyl-carbamoyl substituent, producing a linear, rod-like molecular geometry with an extended para disposition of the reactive boronic acid site. In contrast, the meta-substituted regioisomer, 3-(2-morpholinoethylcarbamoyl)phenylboronic acid hydrochloride (CAS 957060-89-8), positions the boronic acid at a 120° angle relative to the carbamoyl group, generating a kinked geometry . This angular difference directly impacts the trajectory of biaryl products in Suzuki–Miyaura cross-coupling: para coupling yields linear biaryls preferred for liquid-crystalline and rod-like pharmacophores, while meta coupling introduces a bend incompatible with linear target architectures [1]. No head-to-head biological comparison of the two regioisomers has been reported in the peer-reviewed literature.
| Evidence Dimension | Boronic acid substitution position relative to carbamoyl group |
|---|---|
| Target Compound Data | Para (4-) substitution; linear molecular axis; dihedral angle B–C(ipso)–C(para)–C(carbonyl) ~180° |
| Comparator Or Baseline | 3-(2-Morpholinoethylcarbamoyl)phenylboronic acid HCl (CAS 957060-89-8): meta (3-) substitution; B–C(ipso)–C(meta)–C(carbonyl) angle ~120° |
| Quantified Difference | Approximately 60° difference in boronic acid trajectory relative to the carbamoyl vector; distinct molecular shape (linear vs. kinked) |
| Conditions | Structural geometry inferred from standard bond angles of 1,4-disubstituted vs. 1,3-disubstituted benzene rings |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting linear biaryl scaffolds, the para isomer (CAS 913835-45-7) is geometrically mandatory—the meta isomer cannot be substituted without altering the entire molecular architecture.
- [1] Miyaura N, Suzuki A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995;95(7):2457-2483. doi:10.1021/cr00039a007. (Class-level reference establishing the relationship between boronic acid geometry and biaryl product topology.) View Source
